Lanthanum isopropoxide
Overview
Description
Lanthanum isopropoxide, also known as lanthanum(III) isopropoxide, is a chemical compound with the formula La(OCH(CH₃)₂)₃. It is a white to off-white solid that is highly soluble in organic solvents. This compound is primarily used as a precursor in the synthesis of other lanthanum-containing compounds and as a catalyst in various chemical reactions .
Scientific Research Applications
Lanthanum isopropoxide has several applications in scientific research, including:
Asymmetric Catalysis: Used as a catalyst in asymmetric synthesis, particularly in the formation of chiral compounds.
Material Science: Employed in the preparation of lanthanum-containing materials, such as lanthanum oxide thin films and nanoparticles.
Organic Synthesis: Acts as a reagent in various organic transformations, including the formation of carbon-carbon and carbon-oxygen bonds.
Polymer Chemistry: Used in the polymerization of certain monomers to produce specialty polymers.
Mechanism of Action
Target of Action
Lanthanum isopropoxide primarily targets carboxylic esters and various alcohols . It is used in asymmetric catalysis , where it forms a complex with an (S,S)-phenyl-linked-binaphthol .
Mode of Action
This compound interacts with its targets by promoting a catalytic 1,4-addition of malonate to cyclic and acyclic enones . It also acts as a co-catalyst with copper fluoride-triphenylphosphine in the catalytic allylation of ketoimines .
Biochemical Pathways
The compound affects the transesterification pathway . It is used as a catalyst in this pathway, enhancing the reaction of carboxylic esters with various alcohols .
Pharmacokinetics
It is known that lanthanum compounds have low oral bioavailability (approximately 0001%) . The small absorbed fraction is predominantly excreted in bile, with less than 2% being eliminated by the kidneys .
Result of Action
The result of this compound’s action is the practical transesterification of methyl carboxylates, ethyl acetate, weakly reactive dimethyl carbonate, and much less-reactive methyl carbamates with 1°-, 2°-, and 3°-alcohols .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, exposure to air and moisture can be detrimental to the reaction outcome . Therefore, in many asymmetric catalysis applications, glove box and Schlenk techniques should be employed .
Safety and Hazards
Lanthanum (III) isopropoxide is a hazardous substance. It is advised not to breathe its dust/fume/gas/mist/vapors/spray . After handling, one should wash their face, hands, and any exposed skin thoroughly . It is recommended to wear protective gloves, clothing, eye protection, and face protection while handling this substance . It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .
Future Directions
The global market for Lanthanum Isopropoxide is expected to witness significant growth in the coming years . It is primarily used as a precursor in the production of materials such as ceramics, catalysts, and thin films . With the rapid advancement in technology and the growing popularity of smart devices, the demand for electronic components is on the rise . As the demand for electronic devices continues to grow, the demand for this compound will also increase .
Biochemical Analysis
Biochemical Properties
Lanthanum isopropoxide is known to interact with various biomolecules in its role as a catalyst. It forms a complex with an (S,S)-phenyl-linked-binaphthol, which promotes a catalytic 1,4-addition of malonate to cyclic and acyclic enones . It also acts as a co-catalyst with copper fluoride-triphenylphosphine in the catalytic allylation of ketoimines .
Cellular Effects
It is known that lanthanum, the metal component of the compound, can affect the growth and development of plants
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its role as a catalyst. It facilitates the addition of malonate to enones and the allylation of ketoimines
Temporal Effects in Laboratory Settings
It is known that in many asymmetric catalysis applications, solutions of the catalyst should be made using anhydrous solvents and used shortly after preparation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum isopropoxide can be synthesized through the reaction of lanthanum chloride with isopropanol in the presence of a base such as sodium isopropoxide. The reaction typically occurs under an inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods: In industrial settings, this compound is produced by reacting lanthanum oxide with isopropanol. The reaction is carried out under reflux conditions, and the product is purified by distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Lanthanum isopropoxide undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form lanthanum hydroxide and isopropanol.
Alcoholysis: Reacts with other alcohols to form mixed alkoxides.
Transesterification: Acts as a catalyst in the transesterification of esters with alcohols.
Common Reagents and Conditions:
Hydrolysis: Water, ambient temperature.
Alcoholysis: Various alcohols, inert atmosphere.
Transesterification: Esters, alcohols, elevated temperatures.
Major Products:
Hydrolysis: Lanthanum hydroxide.
Alcoholysis: Mixed lanthanum alkoxides.
Transesterification: New esters and alcohols.
Comparison with Similar Compounds
Yttrium isopropoxide: Similar in structure and reactivity, used in similar catalytic applications.
Scandium isopropoxide: Also used as a catalyst in organic synthesis, but with different reactivity profiles.
Lanthanum acetylacetonate: Another lanthanum compound used in material science and catalysis.
Uniqueness: Lanthanum isopropoxide is unique due to its high solubility in organic solvents and its effectiveness as a catalyst in asymmetric synthesis. Its ability to form stable complexes with various ligands makes it particularly valuable in the preparation of chiral compounds and advanced materials .
Properties
IUPAC Name |
lanthanum(3+);propan-2-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.La/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORGMJIXNUWMMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[La+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21LaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white crystals; [MSDSonline] | |
Record name | Lanthanum isopropoxide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9148 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
19446-52-7 | |
Record name | Lanthanum isopropoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019446527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lanthanum(III) isopropoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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